molecular formula C14H16N2O3 B2833236 N-(3,3-Dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)prop-2-enamide CAS No. 2361656-45-1

N-(3,3-Dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)prop-2-enamide

Cat. No. B2833236
CAS RN: 2361656-45-1
M. Wt: 260.293
InChI Key: OPZQGDGUWYRLHP-UHFFFAOYSA-N
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Description

N-(3,3-Dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)prop-2-enamide, also known as DBZ, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. DBZ belongs to the class of benzoxazepine compounds and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

N-(3,3-Dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)prop-2-enamide exerts its biological effects by inhibiting the activity of gamma-secretase, an enzyme that cleaves transmembrane proteins, including Notch receptors. Inhibition of gamma-secretase prevents the release of the intracellular domain of Notch receptors, which is necessary for downstream signaling. As a result, N-(3,3-Dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)prop-2-enamide inhibits the Notch signaling pathway, leading to decreased cell proliferation and increased apoptosis.
Biochemical and Physiological Effects:
In addition to its effects on the Notch pathway, N-(3,3-Dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)prop-2-enamide has been found to exhibit other biochemical and physiological effects. It has been shown to inhibit the production of beta-amyloid, a protein that forms plaques in the brain of Alzheimer's patients. N-(3,3-Dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)prop-2-enamide has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-(3,3-Dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)prop-2-enamide has several advantages for laboratory experiments. It is a well-characterized compound with a defined chemical structure, making it easy to synthesize and purify. It has also been extensively studied, and its mechanism of action is well understood. However, N-(3,3-Dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)prop-2-enamide has some limitations, including its low solubility in aqueous solutions, which can make it challenging to work with in some experimental setups.

Future Directions

There are several future directions for research on N-(3,3-Dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)prop-2-enamide. One area of interest is the development of more potent and selective gamma-secretase inhibitors. Another direction is the investigation of N-(3,3-Dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)prop-2-enamide as a potential treatment for other diseases, such as multiple sclerosis and stroke. Additionally, research is needed to optimize the pharmacokinetic properties of N-(3,3-Dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)prop-2-enamide, such as its bioavailability and half-life, to improve its efficacy as a therapeutic agent.
Conclusion:
In conclusion, N-(3,3-Dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)prop-2-enamide is a promising compound with potential therapeutic applications in various diseases. Its inhibition of the Notch signaling pathway and other biochemical and physiological effects make it a valuable tool for scientific research. Further studies are needed to fully understand its mechanism of action and optimize its pharmacokinetic properties.

Synthesis Methods

N-(3,3-Dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)prop-2-enamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves several reactions, including the formation of a benzoxazepine ring, followed by the introduction of a prop-2-enamide group. The final product is obtained through purification and isolation steps. The synthesis of N-(3,3-Dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)prop-2-enamide has been optimized to improve yield and purity, making it a viable compound for research purposes.

Scientific Research Applications

N-(3,3-Dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)prop-2-enamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the Notch signaling pathway, which plays a crucial role in cell differentiation, proliferation, and apoptosis. Dysregulation of the Notch pathway has been implicated in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. Therefore, N-(3,3-Dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)prop-2-enamide has been investigated as a potential treatment for these diseases.

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-4-12(17)15-9-5-6-11-10(7-9)16-13(18)14(2,3)8-19-11/h4-7H,1,8H2,2-3H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPZQGDGUWYRLHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NC(=O)C=C)NC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,3-Dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)prop-2-enamide

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